N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide
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Overview
Description
N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an imidazole ring, a benzodioxole moiety, and a pyrazole carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a suitable precursor, such as 1,3-benzodioxole, the imidazole ring is formed through a cyclization reaction involving an appropriate amine and aldehyde under acidic or basic conditions.
Attachment of the Butyl Chain: The imidazole derivative is then alkylated with a butyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the butyl chain.
Formation of the Pyrazole Ring: The resulting intermediate is reacted with a suitable hydrazine derivative to form the pyrazole ring through a cyclization reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide can be compared with similar compounds, such as:
N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-5-14(23-20(26)16-8-12(2)24-25(16)3)19-21-10-15(22-19)13-6-7-17-18(9-13)28-11-27-17/h6-10,14H,4-5,11H2,1-3H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHKJCFROXNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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